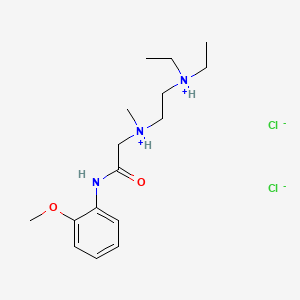
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride is a complex organic compound with a unique structureThe compound’s structure features a central malonate core, an arylamine group, and a double bond connecting the methylene group of the arylamine to one of the carbons in the malonate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride typically involves multiple steps. One common method includes the reaction of diethyl malonate with 2-methoxyaniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, amines, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a three-component domino reaction involving an aldehyde, an amine, and diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride can yield polysubstituted-2-pyridones.
Scientific Research Applications
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Biology: The compound has potential antifungal properties and can be used to study the effects on plant pathogens like Fusarium oxysporum.
Medicine: It is investigated for its potential to produce bioactive compounds that can be used in drug development.
Industry: The compound is used in the production of other bioactive compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in the inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(2-methoxyanilino)methylene]malonate: A similar compound with a slightly different structure, used in similar applications.
Diethyl 2-[(arylamino)methylene]malonates: A group of compounds with similar structures and applications.
Uniqueness
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to act as a precursor for various heterocyclic compounds and its potential antifungal properties make it a valuable compound in scientific research.
Properties
CAS No. |
77791-67-4 |
|---|---|
Molecular Formula |
C16H29Cl2N3O2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C16H27N3O2.2ClH/c1-5-19(6-2)12-11-18(3)13-16(20)17-14-9-7-8-10-15(14)21-4;;/h7-10H,5-6,11-13H2,1-4H3,(H,17,20);2*1H |
InChI Key |
XGBPUJDXZJTCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















